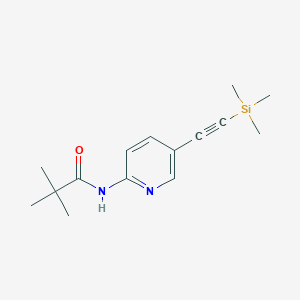

3,4,5-Trimethoxybenzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-Trimethoxybenzoylacetonitrile is a chemical compound used in various scientific research applications . It has a molecular weight of 235.24 and a linear formula of (CH3O)3C6H2CH2CN .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzoylacetonitrile can be achieved from Ethyl 3,4,5-trimethoxybenzoate and Acetonitrile . A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile consists of a benzene ring with three methoxy groups (OCH3) at positions 3, 4, and 5, a carbonyl group (C=O) at position 1, and a cyano group (-CN) attached to the carbonyl carbon .Chemical Reactions Analysis

3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3:4:5-trimethoxybenzaldehyde with hippuric acid . More research is needed to fully understand the range of chemical reactions involving this compound.Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

3,4,5-Trimethoxybenzoylacetonitrile: derivatives have been synthesized and evaluated for their potential as antihypertensive agents. These compounds have shown promise in lowering blood pressure when administered intravenously to normotensive dogs . This application is significant in the search for new treatments for hypertension, a condition affecting a large portion of the global population.

Local Anesthetic Activity

The same series of compounds have also been tested for local anesthetic properties. Most of the tested derivatives exhibited some degree of local anesthetic activity . This suggests that 3,4,5-Trimethoxybenzoylacetonitrile could be a precursor in the development of new local anesthetics, which are crucial in many minor surgical procedures.

Synthesis of Trimethoprim

Trimethoprim, a widely used antibiotic, can be synthesized using 3,4,5-Trimethoxybenzaldehyde , which is a related compound to 3,4,5-Trimethoxybenzoylacetonitrile . This application is vital as trimethoprim is part of the treatment for a variety of bacterial infections, especially in urinary tract infections.

Production of Psychedelic Phenethylamines

3,4,5-Trimethoxybenzaldehyde: is also used in the production of psychedelic phenethylamines . These substances are of interest in pharmacology and neuroscience research due to their psychoactive properties and potential therapeutic applications.

Plastic Additives Manufacturing

This compound plays a role in the manufacturing of plastic additives . Plastic additives improve the properties of plastic, such as durability, flexibility, and resistance to environmental stress, thereby extending the range of applications for plastic products.

Antiproliferative Activity Against Malignant Cells

3,4,5-Trimethoxybenzoate: of catechin, a derivative of 3,4,5-Trimethoxybenzoylacetonitrile , has shown strong antiproliferative activity against malignant melanoma cells . This application is particularly important in the field of cancer research, where finding effective treatments for aggressive forms of cancer like melanoma is a priority.

Safety and Hazards

3,4,5-Trimethoxybenzoylacetonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid exposure and contamination. Always refer to the Safety Data Sheet for detailed safety and handling information .

Eigenschaften

IUPAC Name |

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMIDXDJDTTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594277 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-35-4 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)